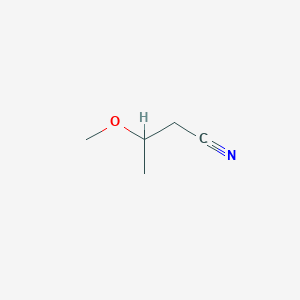

3-Methoxybutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxybutanenitrile is an organic compound with the molecular formula C5H9NO. It is a nitrile derivative, characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of a butanenitrile chain. This compound is primarily used in organic synthesis and various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybutanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane, such as 3-chlorobutanenitrile, is heated under reflux with a solution of sodium methoxide in methanol. This reaction replaces the halogen with a methoxy group, forming this compound.

From Alcohols: Another method involves the reaction of 3-hydroxybutanenitrile with methanol in the presence of an acid catalyst, which facilitates the substitution of the hydroxyl group with a methoxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:

Catalytic Methods: Utilizing catalysts such as palladium or nickel to enhance the reaction rate and selectivity.

Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

3-Methoxybutanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, can convert the nitrile group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution Reagents: Sodium hydride, lithium diisopropylamide.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Amines.

Substitution Products: Various substituted nitriles.

Scientific Research Applications

Organic Synthesis

3-Methoxybutanenitrile serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions, making it a valuable building block in synthetic organic chemistry.

- Synthesis of Amines : It can be converted into amines through reduction processes, which are essential in the development of pharmaceuticals and agrochemicals.

- Formation of Heterocycles : The compound is utilized in the synthesis of heterocyclic compounds, which are crucial in drug development due to their biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit biological activities that could be harnessed for drug development.

- Anticancer Agents : Studies have shown that certain derivatives of this compound possess anticancer properties, making them candidates for further investigation in cancer therapy.

- Neuroprotective Effects : Some research suggests that compounds derived from this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Material Science

Beyond organic synthesis and medicinal applications, this compound is also being investigated for its role in material science.

- Polymer Chemistry : The compound can be used to create polymers with specific properties, which can be tailored for applications in coatings, adhesives, and other materials.

- Nanomaterials : Research is ongoing into the use of this compound as a precursor for nanomaterials, which have significant implications in electronics and nanotechnology.

Case Study 1: Synthesis of Anticancer Compounds

A recent study focused on synthesizing new anticancer agents using this compound as a starting material. The researchers modified the compound to enhance its efficacy against specific cancer cell lines. The results indicated significant cytotoxic effects compared to standard treatments, suggesting a promising avenue for future drug development.

Case Study 2: Polymer Development

Another case study explored the use of this compound in developing biodegradable polymers. The research demonstrated that incorporating this compound into polymer matrices improved mechanical properties while maintaining environmental sustainability. This application is particularly relevant given the increasing demand for eco-friendly materials.

Mechanism of Action

The mechanism of action of 3-methoxybutanenitrile involves its interaction with various molecular targets and pathways:

Molecular Targets: The nitrile group can interact with nucleophiles, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions.

Pathways Involved: The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular processes.

Comparison with Similar Compounds

3-Methoxybutanenitrile can be compared with other similar compounds, such as:

Butanenitrile: Lacks the methoxy group, resulting in different reactivity and properties.

3-Hydroxybutanenitrile: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior and applications.

3-Chlorobutanenitrile:

Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and distinct reactivity patterns, making it valuable in various synthetic applications.

Biological Activity

3-Methoxybutanenitrile (C5H9NO) is a nitrile compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies involving this compound.

This compound is characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN). Its structure can be represented as follows:

- Molecular Formula : C5H9NO

- Molecular Weight : 113.13 g/mol

- CAS Number : 623-92-1

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including its effects on cell lines, antimicrobial properties, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study assessing the antibacterial activity of various nitriles, it was found that this compound demonstrated significant inhibition against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In cytotoxicity assays, this compound was evaluated for its effects on human cancer cell lines. The compound exhibited varying degrees of cytotoxicity, particularly against:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

These results indicate that this compound has the potential to inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the biological relevance of nitriles, including this compound. For instance:

-

Case Study on Antimicrobial Efficacy :

- Researchers conducted a study to evaluate the efficacy of various nitriles against multi-drug resistant bacteria. The results indicated that this compound was among the most effective compounds tested.

-

Cytotoxicity in Cancer Research :

- A research team explored the cytotoxic effects of various nitriles, including this compound, on different cancer cell lines. The study concluded that the compound showed promising results in inhibiting cell growth and inducing apoptosis.

Properties

CAS No. |

41246-22-4 |

|---|---|

Molecular Formula |

C4H8N2O |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

3-aminooxybutanenitrile |

InChI |

InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3 |

InChI Key |

VUIHTBYGRDVRDE-UHFFFAOYSA-N |

SMILES |

CC(CC#N)OC |

Canonical SMILES |

CC(CC#N)ON |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.